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molecular formula C10H12N4O B8328172 7-Allylamino-6-hydroxymethyl-1H-pyrazolo[4,3-b]pyridine

7-Allylamino-6-hydroxymethyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8328172
M. Wt: 204.23 g/mol
InChI Key: KPVDEOWWRSVECL-UHFFFAOYSA-N
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Patent
US04837238

Procedure details

7-Allylamino-6-hydroxymethyl-2-(2-methoxy-2-propyl)-2H-pyrazolo[4,3-b]pyridine (1.30 g, 4.7 mmol) was suspended in water (15 ml) and made acidic with 6N hydrochloric acid. After 45 min the solution was adjusted to pH 9 with 10% sodium carbonate solution. The precipitated solid was filtered off and dried to give the title compound (0.89 g, 93%), m.p. 190°-192° C. Found: C, 58.58; H, 5.62; N, 27.25 C10H12N4O requires C, 58.81; H, 5.92; N, 27.43%
Name
7-Allylamino-6-hydroxymethyl-2-(2-methoxy-2-propyl)-2H-pyrazolo[4,3-b]pyridine
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]1[C:6]2[C:7](=[CH:13][N:14](C(OC)(C)C)[N:15]=2)[N:8]=[CH:9][C:10]=1[CH2:11][OH:12])[CH:2]=[CH2:3].Cl.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH2:1]([NH:4][C:5]1[C:10]([CH2:11][OH:12])=[CH:9][N:8]=[C:7]2[CH:13]=[N:14][NH:15][C:6]=12)[CH:2]=[CH2:3] |f:2.3.4|

Inputs

Step One
Name
7-Allylamino-6-hydroxymethyl-2-(2-methoxy-2-propyl)-2H-pyrazolo[4,3-b]pyridine
Quantity
1.3 g
Type
reactant
Smiles
C(C=C)NC=1C=2C(N=CC1CO)=CN(N2)C(C)(C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NC1=C2C(=NC=C1CO)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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